molecular formula C16H17NO4 B1211789 (1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

Cat. No. B1211789
M. Wt: 287.31 g/mol
InChI Key: KWAOMPWGIIXDPH-UJONCCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxyvittatine is an alkaloid.

Scientific Research Applications

  • Natural Compound Isolation

    • The compound is related to naphthoquinones, a class of natural compounds. For instance, a study described a novel naphthoquinone, isolated from Stereospermum personatum, which forms a part of a bicyclic system adopting a boat conformation (Ravikumar et al., 2005).
  • Structural Studies and Conformational Analysis

    • Investigations into the structure and conformation of similar compounds, such as 10-Methyl-9,11-annulated dibenzobarrelene, have been conducted, highlighting the significance of π–π stacking interactions and C—H...π interactions in molecular structure (Devassia et al., 2018).
    • Another study focused on the structural reinforcement of large macrocyclic ligands, which can offer insights into the structural dynamics of complex organic molecules similar to the one (Wade et al., 1990).
  • Synthesis and Characterization

    • Research into the synthesis and X-ray conformational studies of novel tetrazole-containing macrocycles has been conducted, which might relate to the synthesis approaches for the mentioned compound (Zubarev et al., 2001).
    • The synthesis of macrocyclic multidentate compounds from dioxodioic acids also provides relevant insights, as the methodology could potentially be applied to similar complex molecules (Asay et al., 1977).
  • Applications in Coordination Chemistry

    • Research on pyridine-based macrocycles containing N, O, and S, and their use as ion-selective electrodes, is relevant as it explores the applications of complex macrocycles in coordination chemistry, which might include compounds like the one (Casabó et al., 1991).
  • Potential in Photocyclization and Fragmentation Studies

    • A study on the fragmentation-photocyclization approach towards homosecohexaprismane skeleton could provide insights into the photocyclization properties of complex organic molecules (Chou et al., 1996).
  • Research on Extraction Ability and Selectivity

    • The extraction-ability and -selectivity of tetra-aza-crown ethers for transition metal cations have been studied, which might offer insight into the extraction properties of similar macrocyclic compounds (Çakır & Çiçek, 2004).
  • Intramolecular Reactions and Cycloaddition

    • Studies on single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes from intramolecular 1,3-dipolar cycloaddition provide valuable information on the intramolecular reactions that could be relevant to the compound (Pádár et al., 2006).

properties

Product Name

(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

InChI

InChI=1S/C16H17NO4/c18-10-1-2-16-11-5-13-12(20-8-21-13)3-9(11)6-17(7-15(16)19)14(16)4-10/h1-3,5,10,14-15,18-19H,4,6-8H2/t10-,14+,15?,16+/m1/s1

InChI Key

KWAOMPWGIIXDPH-UJONCCOVSA-N

Isomeric SMILES

C1[C@@H](C=C[C@]23[C@H]1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

Canonical SMILES

C1C(C=CC23C1N(CC2O)CC4=CC5=C(C=C34)OCO5)O

synonyms

11-hydroxyvittatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
Reactant of Route 2
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
Reactant of Route 3
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
Reactant of Route 4
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
Reactant of Route 5
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol
Reactant of Route 6
(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol

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